Lidocaine hydrochloride Lidocaine hydrochloride Lidocaine Hydrochloride is the hydrochloride salt form of lidocaine, an aminoethylamide and a prototypical member of the amide class anesthetics. Lidocaine interacts with voltage-gated Na+ channels in the nerve cell membrane and blocks the transient increase in permeability of excitable membranes to Na+. This prevents the generation and conduction of nerve impulses and produces a reversible loss of sensation. Lidocaine hydrochloride also exhibits class IB antiarrhythmic effects. The agent decreases the flow of sodium ions into myocardial tissue, especially on the Purkinje network, during phase 0 of the action potential, thereby decreasing depolarization, automaticity and excitability.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
Brand Name: Vulcanchem
CAS No.: 73-78-9
VCID: VC20763663
InChI: InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
SMILES: CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.80 g/mol

Lidocaine hydrochloride

CAS No.: 73-78-9

Cat. No.: VC20763663

Molecular Formula: C14H23ClN2O

Molecular Weight: 270.80 g/mol

* For research use only. Not for human or veterinary use.

Lidocaine hydrochloride - 73-78-9

CAS No. 73-78-9
Molecular Formula C14H23ClN2O
Molecular Weight 270.80 g/mol
IUPAC Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Standard InChI Key IYBQHJMYDGVZRY-UHFFFAOYSA-N
SMILES CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Canonical SMILES CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Appearance Powder
Melting Point 77.5 °C

Chemical Properties

Molecular Structure and Formula

Lidocaine hydrochloride has the molecular formula C14H23ClN2O and a molecular weight of 270.8 . Its chemical structure includes an aromatic unit and an aliphatic section with amide, carbonyl, and enyl groups, contributing to its hydrophobic properties .

Solubility and Stability

It is highly soluble in aqueous solutions and stable under various pH conditions, making it suitable for different applications in medicine .

Pharmacological Properties

Mechanism of Action

Lidocaine hydrochloride acts by blocking sodium channels in neuronal membranes, thereby preventing the propagation of action potentials. This mechanism is crucial for its local anesthetic effects and its use in treating arrhythmias by raising the depolarization threshold in the heart .

Pharmacokinetics

When administered as an injectable, lidocaine hydrochloride starts working within a few minutes and lasts for about half an hour to three hours. It is metabolized in the liver primarily by CYP3A4 into active metabolites like monoethylglycinexylidide (MEGX), which are further metabolized and excreted in the urine .

Clinical Uses

Local Anesthesia

Lidocaine hydrochloride is commonly used for infiltration anesthesia, nerve blocks, and surface anesthesia. It is particularly favored in dentistry due to its rapid onset and intermediate duration of action .

Antiarrhythmic Use

Antioxidant Activity

PropertyDescription
Molecular FormulaC14H23ClN2O
Molecular Weight270.8
SolubilitySoluble in water, ethanol, and organic solvents; insoluble in ether
Mechanism of ActionBlocks sodium channels in neurons and heart cells
PharmacokineticsMetabolized by CYP3A4 in the liver; excreted in urine
Clinical UsesLocal anesthesia, antiarrhythmic therapy
Antioxidant ActivityExhibits free radical scavenging activity in aqueous environments

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